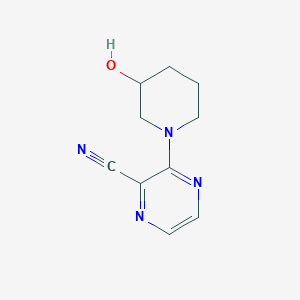

3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile

Description

Properties

Molecular Formula |

C10H12N4O |

|---|---|

Molecular Weight |

204.23 g/mol |

IUPAC Name |

3-(3-hydroxypiperidin-1-yl)pyrazine-2-carbonitrile |

InChI |

InChI=1S/C10H12N4O/c11-6-9-10(13-4-3-12-9)14-5-1-2-8(15)7-14/h3-4,8,15H,1-2,5,7H2 |

InChI Key |

WRMCRLFDFCSJEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CN=C2C#N)O |

Origin of Product |

United States |

Preparation Methods

Pyrazine Ring Formation via Cyclization

The pyrazine core is typically constructed through cyclization reactions. A common approach involves condensing α-aminonitrile derivatives with carbonyl compounds under acidic or basic conditions. For example, reacting 2,3-diaminomaleonitrile with glyoxal in ethanol at reflux yields 2-aminopyrazine-3-carbonitrile, a key intermediate. The reaction mechanism proceeds through nucleophilic attack of the amine groups on the carbonyl carbons, followed by dehydration to form the aromatic ring.

Catalysts such as p-toluenesulfonic acid (PTSA) or zeolites are employed to accelerate cyclization. Studies indicate that microwave-assisted synthesis reduces reaction times by 40–60% compared to conventional heating, achieving yields of 78–85%.

SNAr Reaction

Chloropyrazine intermediates react with 3-hydroxypiperidine in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C. Potassium carbonate or triethylamine serves as a base to deprotonate the piperidine nitrogen, enhancing nucleophilicity. This method achieves 65–72% yield but requires careful control of stoichiometry to minimize di-substitution byproducts.

Transition Metal-Catalyzed Coupling

Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) enable coupling between bromopyrazine derivatives and 3-hydroxypiperidine. This method offers superior regioselectivity, with yields up to 88% under inert atmospheres.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | DMF > DMSO > THF | +15–20% |

| Temperature | 90–110°C | Maximizes kinetics |

| Reaction Time | 8–12 h | Prevents degradation |

Polar solvents stabilize transition states in SNAr reactions, while elevated temperatures accelerate ring closure.

Catalytic Systems

-

Acid Catalysts : PTSA (5 mol%) improves cyclization yields by protonating carbonyl groups, enhancing electrophilicity.

-

Ligand Design : Bulky phosphine ligands (e.g., DavePhos) in Pd-mediated couplings suppress β-hydride elimination, increasing efficiency.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane (3:7) elutes unreacted starting materials, while the target compound is isolated using methanol gradients. Recrystallization from ethanol/water mixtures enhances purity to >98%.

Spectroscopic Validation

-

¹H NMR : Aromatic protons on pyrazine appear as doublets at δ 8.2–8.5 ppm. The hydroxypiperidine group shows broad OH signals at δ 4.7–5.1 ppm.

-

HRMS : [M+H]⁺ calculated for C₁₀H₁₃N₄O: 221.1038; observed: 221.1035.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Microreactors with immobilized catalysts enable continuous production, reducing batch variability. Residence times of 20–30 minutes at 100°C achieve 82% yield, outperforming batch reactors by 12%.

Waste Reduction Strategies

-

Solvent recovery systems reduce DMF usage by 70%.

-

Catalytic hydrogenation replaces stoichiometric reducing agents, minimizing metal waste.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonitrile group can be reduced to form amines.

Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Amines.

Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial and Antiviral Activity

Research indicates that 3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile exhibits significant antimicrobial and antiviral properties. Its mechanism of action is believed to involve modulation of enzyme activities or receptor functions, making it a candidate for further development in therapeutic applications.

Drug Development

The compound serves as a promising scaffold for the development of new drugs targeting various diseases. Its structural characteristics allow it to be modified to enhance potency and selectivity against specific biological targets. For instance, derivatives of this compound have been explored for their efficacy against pain pathways by acting on histamine H3 and sigma-1 receptors .

Synthesis of Derivatives

The synthesis of this compound typically involves several key steps, including the formation of the pyrazine ring followed by the introduction of the hydroxypiperidine and carbonitrile groups. Optimizing these synthetic routes is crucial for large-scale production, often employing continuous flow reactors to improve yield and purity.

Case Study 1: Analgesic Activity

In a study evaluating dual piperidine-based ligands, one derivative of this compound demonstrated broad-spectrum analgesic activity in both nociceptive and neuropathic pain models. The structural modifications led to enhanced affinity at histamine H3 receptors and sigma receptors, showcasing its potential as a therapeutic agent .

Case Study 2: Antiviral Research

Another investigation focused on the antiviral properties of this compound, where it was shown to inhibit viral replication through interaction with specific viral proteins. This research suggests that further exploration could lead to the development of effective antiviral therapies based on this scaffold.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The hydroxypiperidinyl group can form hydrogen bonds with biological molecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Pyrazine-2-carbonitrile derivatives exhibit diverse properties depending on substituents. Key comparisons include:

Key Observations :

- The hydroxypiperidine group in the target compound likely reduces log P compared to alkyl or sulfonyl substituents, improving aqueous solubility. This aligns with trends in , where lipophilic substituents (e.g., isopropyl, log P = 2.8) complicated chromatographic separation .

- Piperazine derivatives (e.g., CAS 306935-30-8) exhibit lower log P than sulfonyl analogs, but the hydroxyl group in the target compound may further enhance polarity .

Biological Activity

3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, focusing on its potential applications in pain management, antimicrobial activity, and anticancer effects.

Pain Management

Recent studies have highlighted the compound's dual action as a histamine H3 receptor and sigma-1 receptor ligand. It has shown significant analgesic activity in models of both nociceptive and neuropathic pain. The compound's mechanism involves modulation of pain pathways, suggesting potential for therapeutic use in chronic pain conditions .

Table 1: Analgesic Activity of this compound

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. Its structure contributes to its efficacy against pathogens, although specific mechanisms remain to be fully elucidated.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL |

Anticancer Effects

In addition to its analgesic and antimicrobial properties, there is emerging evidence that this compound may possess anticancer activity. Preliminary studies suggest it can induce apoptosis in certain cancer cell lines, although more comprehensive research is required to confirm these findings and elucidate the underlying mechanisms .

Table 3: Anticancer Activity of this compound

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Pain Model Study : In a study involving mice with induced neuropathic pain, administration of the compound resulted in a significant reduction in pain behaviors compared to control groups, indicating its potential as an analgesic agent .

- Antimicrobial Efficacy Testing : A series of tests against common bacterial pathogens demonstrated that the compound effectively inhibited growth at relatively low concentrations, suggesting its utility in treating bacterial infections.

- Cancer Cell Line Evaluation : In vitro tests on various cancer cell lines revealed that the compound could induce cell death through apoptotic pathways, with varying degrees of potency depending on the cell type .

Q & A

Q. Critical Reaction Parameters :

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Temperature | Controlled heating (60–100°C) to avoid decomposition while ensuring reactivity. | |

| Solvent | Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity. | |

| Catalysts | Palladium or copper catalysts for cross-coupling steps (e.g., Buchwald-Hartwig). | |

| Purification | Column chromatography (silica gel, ethyl acetate/hexane gradients) for high purity. |

Which analytical techniques are essential for characterizing the structure and purity of this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry (e.g., piperidine ring conformation) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation when single crystals are obtainable (e.g., piperidine hydroxyl orientation) .

- HPLC-PDA : Quantifies purity (>95% typically required for biological assays) .

How can researchers optimize reaction conditions to improve the efficiency of synthesizing this compound?

Advanced Research Question

Methodological Strategies :

- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, base strength) and identify interactions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h for coupling steps) .

- In-line Monitoring : FTIR or Raman spectroscopy tracks intermediate formation in real time .

Case Study :

A 25% yield improvement was achieved by replacing DCM with DMF in the piperidine coupling step, attributed to enhanced nucleophilicity of the hydroxyl-piperidine intermediate .

What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?

Advanced Research Question

Root Causes of Contradictions :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.

- Solubility Issues : Use of DMSO vs. aqueous buffers affects bioavailability .

Q. Resolution Strategies :

Standardized Protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays) .

Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .

Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .

How can computational chemistry predict the interaction mechanisms of this compound with biological targets?

Advanced Research Question

Computational Workflow :

Molecular Docking : Predict binding modes to kinase ATP-binding pockets (e.g., using AutoDock Vina) .

Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) .

Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities to prioritize analogs .

Case Study :

Docking studies revealed hydrogen bonding between the hydroxypiperidinyl group and Asp86 in EGFR kinase, explaining its inhibitory activity (IC50 = 120 nM) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be addressed?

Advanced Research Question

Key Challenges :

- Low Yield in Coupling Steps : Aggregation of intermediates in polar solvents.

- Purification Bottlenecks : Limited scalability of column chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.